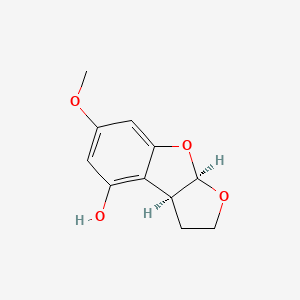

(-)-Dihydroaflatoxin D2

描述

Structure

3D Structure

属性

分子式 |

C11H12O4 |

|---|---|

分子量 |

208.21 g/mol |

IUPAC 名称 |

(3aR,8bS)-6-methoxy-1,2,3a,8b-tetrahydrofuro[2,3-b][1]benzofuran-8-ol |

InChI |

InChI=1S/C11H12O4/c1-13-6-4-8(12)10-7-2-3-14-11(7)15-9(10)5-6/h4-5,7,11-12H,2-3H2,1H3/t7-,11+/m0/s1 |

InChI 键 |

YNPOSBONXFRQDW-WRWORJQWSA-N |

手性 SMILES |

COC1=CC(=C2[C@@H]3CCO[C@@H]3OC2=C1)O |

规范 SMILES |

COC1=CC(=C2C3CCOC3OC2=C1)O |

产品来源 |

United States |

Natural Occurrence and Mycological Associations of Dihydroaflatoxin D2

Fungal Producers and Environmental Distribution

While direct studies on the prevalence of (-)-Dihydroaflatoxin D2 are scarce, its production is associated with fungi known for synthesizing other aflatoxins.

The primary producers of aflatoxins are members of the genus Aspergillus, particularly those in section Flavi. studiesinmycology.org Aspergillus flavus and Aspergillus parasiticus are the most notorious for contaminating agricultural products with aflatoxins. mdpi.comnih.gov These fungi are ubiquitous, saprophytic organisms found in soil and on decaying organic matter. wikipedia.orgmdpi.com They can infect a wide array of crops, including maize, peanuts, cottonseed, and tree nuts, both before and after harvest. wikipedia.org

While A. flavus and A. parasiticus are the main sources of the major aflatoxins (B1, B2, G1, and G2), other species within Aspergillus section Flavi are also capable of producing these toxins. nih.govfrontiersin.org Recent studies have identified around 20 Aspergillus species with the potential to produce aflatoxins. nih.gov Given that this compound is a structural analog of other aflatoxins, it is highly probable that it is produced by these same Aspergillus species, albeit likely in much smaller quantities. The biosynthetic pathways for aflatoxin B1 and B2 are known to be distinct, suggesting a complex enzymatic machinery that could potentially lead to the formation of various related metabolites. nih.gov

A study on the total synthesis of this compound confirms its structural relationship to the aflatoxin family, though it does not detail its natural producers. acs.org The bioproduction of this specific compound is likely a result of the complex secondary metabolism of these fungi, which can be influenced by a multitude of factors.

The growth of Aspergillus species and their production of secondary metabolites like aflatoxins are heavily influenced by environmental conditions. mdpi.com Key factors include temperature, water activity (a measure of available water), and the composition of the substrate. mdpi.com

Warm and humid conditions are particularly favorable for the growth of aflatoxigenic fungi and subsequent toxin production. europa.eu Aspergillus flavus, for instance, has an optimal growth temperature of around 37°C and can grow in a range of 12°C to 48°C. wikipedia.org High humidity or water activity in crops, especially post-harvest, creates an ideal environment for fungal proliferation and mycotoxin contamination.

The table below summarizes the key ecological factors that are known to influence the production of aflatoxins by Aspergillus species. It is reasonable to extrapolate that these same factors would affect the expression of the minor metabolite this compound.

| Ecological Factor | Influence on Aspergillus and Aflatoxin Production |

| Temperature | Optimal growth for A. flavus is around 37°C. Aflatoxin production is also temperature-dependent, often favored by warm conditions. wikipedia.org |

| Water Activity (aw) | High water activity in the substrate is crucial for fungal growth and toxin synthesis. mdpi.com |

| Substrate | The type of crop (e.g., maize, peanuts) influences the level and type of aflatoxin produced. wikipedia.org |

| Fungal Strain | Different strains of the same Aspergillus species can have varying capacities for producing different aflatoxins. |

| pH | The acidity or alkalinity of the environment can affect fungal growth and metabolism. mdpi.com |

| Presence of other microorganisms | Interactions with other fungi and bacteria can either inhibit or enhance aflatoxin production. |

Presence in Biological and Environmental Samples

Direct detection and quantification of this compound in food, feed, or environmental samples are not widely reported in scientific literature. Most monitoring programs and research studies focus on the major aflatoxins (B1, B2, G1, and G2) due to their established toxicity and prevalence. nih.gov

The lack of data on this compound in biological and environmental samples is likely due to a combination of factors:

Low concentrations: It may be produced in trace amounts that are below the detection limits of routine analytical methods.

Lack of analytical standards: The commercial availability of a certified reference standard for this compound may be limited, hindering its inclusion in multi-analyte testing methods.

Focus on major toxins: Regulatory agencies and researchers prioritize the monitoring of the most potent and abundant aflatoxins.

While direct evidence is wanting, the co-occurrence of numerous mycotoxins is a common phenomenon. Therefore, it is plausible that this compound is present in commodities contaminated with other aflatoxins, albeit at very low levels. Further research employing highly sensitive and targeted analytical techniques would be necessary to ascertain its prevalence in various matrices.

Advanced Synthetic Methodologies for Dihydroaflatoxin D2 and Its Analogues

Comprehensive Strategies for Total Synthesis

The total synthesis of (-)-Dihydroaflatoxin D2, a key intermediate in the formal synthesis of Aflatoxin B2, has been a significant area of research, leading to the development of several innovative and efficient synthetic strategies. acs.org These methodologies aim to construct the complex tricyclic core of the molecule with high levels of stereocontrol.

Organocatalytic Cascade Reaction Sequences

Organocatalytic cascade reactions have emerged as a powerful strategy for the synthesis of complex molecules from simple precursors in a single operation, improving efficiency and reducing waste. nih.gov This approach has been successfully applied to the enantioselective synthesis of the aflatoxin system, including this compound. nih.govokstate.edu These multi-reaction sequences, performed in one pot, provide a facile route to the functionalized aflatoxin framework with multiple stereocenters. acs.orgacs.org

A highly effective one-pot method for the asymmetric synthesis of this compound involves a sequence of organocatalytic Michael-acetalization-reduction-Nef reactions. nih.govokstate.edu This cascade begins with the reaction between a hydroxynitrostyrene derivative and an aldehyde. acs.orgacs.org

The key steps are:

Michael-Acetalization: The sequence is initiated by an organocatalytic Michael addition of an aldehyde to a nitroalkene, which is then followed by an intramolecular acetalization. acs.org This reaction is mediated by a chiral organocatalyst, such as a Jørgensen catalyst, which ensures high enantioselectivity. researchgate.net

Reduction: The nitro group of the resulting hemiacetal intermediate is then reduced, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄), to yield a diol. researchgate.net

Nef Reaction: The final step involves a Nef reaction, which constructs the crucial BC double-ring system of the dihydroaflatoxin core. researchgate.net

This one-pot synthesis strategy is notable for its efficiency, allowing the construction of the complex aflatoxin system with high enantioselectivities, often between 90-99% ee, and proceeding through a multi-step sequence with only a single purification step required. acs.orgacs.org

| Reaction Stage | Reagents/Conditions | Function |

| Michael-Acetalization | (S)-Jørgensen catalyst, Acetic Acid | Forms hemiacetal with high enantiomeric excess (ee). researchgate.net |

| Reduction | NaBH₄ | Generates a diol intermediate. researchgate.net |

| Nef Reaction | Acidic workup | Constructs the bicyclic core of the molecule. researchgate.net |

Transition Metal-Catalyzed Annulation Approaches

Transition metal-catalyzed reactions, particularly those involving palladium, have provided powerful tools for constructing complex molecular architectures. uva.es These methods are valued for their high efficiency and selectivity in forming carbon-carbon and carbon-heteroatom bonds. rsc.org In the context of this compound synthesis, a palladium-catalyzed carboetherification reaction has been developed as a key step. acs.orgacs.org

Other Stereoselective Construction Methods

Beyond organocatalytic cascades and transition-metal annulations, other stereoselective methods have been successfully employed. An early enantioselective synthesis of the key dihydroaflatoxin intermediate was achieved by Shishido and co-workers in 1997. acs.org This approach utilized a lipase-catalyzed asymmetric acetylation of a prochiral diol as the key step to establish chirality, achieving an enantiomeric excess of 89% ee over 14 steps. acs.orgfrontiersin.org

Another notable method was developed by Corey and co-workers, who reported a short, enantioselective total synthesis of Aflatoxin B2. wikipedia.orgsigmaaldrich.com Their strategy was centered around an asymmetric [3+2] cycloaddition reaction to construct the core structure. wikipedia.orgsigmaaldrich.com While this approach was highly effective, it required six subsequent functional group manipulation steps to arrive at the this compound intermediate. acs.org

Enantioselective Synthesis and Chiral Control Protocols

Achieving high levels of enantioselectivity is a central challenge in the synthesis of chiral molecules like this compound. The development of chiral control protocols relies heavily on the use of chiral catalysts or auxiliaries that can influence the stereochemical outcome of a reaction. nih.gov

Application of Chiral Catalysts and Auxiliaries

The successful enantioselective syntheses of this compound prominently feature the application of sophisticated chiral catalysts. scispace.com

In the organocatalytic cascade reaction sequence, a diarylprolinol silyl (B83357) ether-based catalyst (Jørgensen catalyst) is instrumental. acs.orgresearchgate.net This catalyst directs the initial Michael-acetalization step, effectively setting the stereochemistry for the entire sequence and leading to products with very high enantiomeric excess (90-99% ee). acs.orgacs.org The catalyst's structure creates a chiral environment that favors one enantiomeric pathway over the other.

Similarly, the transition metal-catalyzed approach relies on a chiral ligand to achieve stereocontrol. acs.org The palladium-catalyzed carboetherification employs the chiral phosphine (B1218219) ligand sSPhos. acs.orgacs.org This ligand coordinates to the palladium center, and through a mechanism of electrostatically directed catalysis, it controls the facial selectivity of the reaction, resulting in the formation of the tricyclic core with an outstanding 99% ee. acs.org

These examples underscore the power of chiral catalysts in modern asymmetric synthesis, enabling the efficient and highly selective construction of complex natural product intermediates. acs.orgscispace.com

| Synthetic Approach | Chiral Catalyst/Auxiliary | Enantiomeric Excess (ee) Achieved | Reference |

| Organocatalytic Cascade | (S)-Jørgensen Catalyst | 90-99% | acs.orgacs.org |

| Pd-Catalyzed Annulation | sSPhos Ligand | 99% | acs.orgacs.org |

| Lipase-Mediated Acetylation | Lipase AL | 89% | acs.orgfrontiersin.org |

Synthesis of Aflatoxin Precursors and Structurally Related Derivatives

The chemical synthesis of aflatoxins and their precursors has been a significant challenge for organic chemists, driving the development of novel synthetic methodologies. These efforts not only provide access to these complex molecules for further study but also serve as a platform for demonstrating the power of modern synthetic strategies. The asymmetric synthesis of key precursors is particularly crucial for accessing specific enantiomers of the final products.

One notable approach involves an organocatalytic enantioselective Michael-acetalization-reduction-Nef reaction. This one-pot sequence has been successfully employed for the synthesis of the functionalized aflatoxin system, leading to the total synthesis of this compound. nih.govacs.org

The synthesis of aflatoxin B2, a structurally related derivative, has also been a focal point of research. Various strategies have been developed for its total synthesis. Early syntheses often resulted in racemic mixtures. For instance, the synthesis of racemic aflatoxin B2 was reported as early as 1968. wikipedia.org

More recent efforts have focused on enantioselective syntheses. In 2005, a short, enantioselective total synthesis of aflatoxin B2 was developed using an asymmetric [3+2]-cycloaddition step. acs.org Another efficient method for the formal total synthesis of aflatoxin B2 utilizes a Wulff-Dötz reaction. nih.gov Shishido's group accomplished an asymmetric formal synthesis of aflatoxin B2 using a lipase-mediated asymmetric acetylation of a prochiral diol compound as the key strategy. nih.gov

The synthesis of other aflatoxin precursors, such as the enantiomeric furobenzofurans, which are late-stage precursors for aflatoxins B1, B2, G1, and G2, has also been achieved. acs.org The synthesis of aflatoxin M2 precursors has been accomplished, with the key advanced intermediate being synthesized in five steps with a total yield of 26%. nih.gov

Below is a summary of key synthetic approaches towards aflatoxin precursors and derivatives:

| Target Compound/Precursor | Key Synthetic Strategy | Researcher/Group | Overall Yield | Enantiomeric Excess (ee) |

| This compound | Organocatalytic Michael-acetalization-reduction-Nef reaction | Hong, et al. | Not specified | Not specified |

| (-)-Aflatoxin B2 (formal) | Pd-catalyzed carboetherification | Sorensen, et al. | 20% | 99% |

| Aflatoxin B2 (formal) | Lipase-mediated asymmetric acetylation | Shishido, et al. | Not specified | 89% |

| Aflatoxin B2 (formal) | Wulff-Dötz reaction | Quayle, et al. | Not specified | Not specified |

| Aflatoxin M2 precursor | Multi-step synthesis | Kraus, et al. | 26% | Not specified |

The development of these synthetic routes is crucial for creating derivatives that can be used in various analytical applications, such as the development of selective antibodies for aflatoxin detection. mdpi.com

Elucidation of Biosynthetic Pathways and Metabolic Transformations of Aflatoxins

Proposed Pathways Leading to Aflatoxin Core Structures

The biosynthesis of aflatoxins begins with primary metabolism products and proceeds through a complex polyketide pathway. The entire process involves at least 23 to 30 enzymatic reactions encoded by a large gene cluster (approximately 70-75 kb). reviberoammicol.comnih.gov The pathway can be broadly understood as the conversion of acetate (B1210297) into complex polycyclic structures.

The initial steps involve the formation of a hexanoyl starter unit by two specialized fatty acid synthases (FAS). nih.gov This starter unit is then extended by a polyketide synthase (PKS) using malonyl-CoA extenders to form a highly reactive polyketide backbone, norsolorinic acid anthrone. nih.gov This unstable compound is quickly oxidized to the first stable, pigmented intermediate in the pathway: norsolorinic acid (NOR). nih.govchembk.com

From NOR, a series of enzymatic conversions leads to progressively more complex anthraquinone (B42736) and xanthone (B1684191) intermediates. Key intermediates formed sequentially after NOR include averantin (B1666156) (AVN), averufin (B1665840) (AVF), versiconal (B1263273) hemiacetal acetate (VHA), and versicolorin (B1264617) A (VERA). nih.govacs.org The pathway from acetate to VERA is a common route for several aflatoxins. nih.gov

The branching point that leads to the B-group and G-group aflatoxins occurs after the formation of VERA. The core furanobenzofuran structure characteristic of aflatoxins is formed through the conversion of VERA to sterigmatocystin (B1681140) (ST), which is a penultimate precursor to Aflatoxin B1. nih.gov A parallel pathway is proposed for the B2-group aflatoxins, which involves the conversion of versicolorin B (VERB) to dihydrosterigmatocystin (B1259337) (DHST), ultimately leading to Aflatoxin B2. reviberoammicol.com The synthesis of (-)-Dihydroaflatoxin D2 is not a part of this natural sequence but represents a laboratory-based method to access the aflatoxin system, constituting a formal total synthesis of Aflatoxin B2. acs.org

Enzymatic Catalysis and Biotransformation Steps

The transformation of aflatoxin precursors is catalyzed by a suite of enzymes encoded by the aflatoxin gene cluster. These enzymes include dehydrogenases, oxidases, methyltransferases, and cytochrome P450 monooxygenases. reviberoammicol.comnih.gov

After ingestion by animals, aflatoxins undergo metabolic biotransformation, primarily in the liver. This metabolism is a critical factor in their biological effects. The biotransformation process occurs in two phases. Phase I reactions, primarily mediated by cytochrome P450 (CYP450) enzymes, involve oxidation, hydroxylation, and demethylation. acs.org For example, Aflatoxin B1 (AFB1) is metabolized by CYP450 enzymes into several products, including the highly reactive AFB1-8,9-epoxide, as well as hydroxylated metabolites like Aflatoxin M1 (AFM1) and Aflatoxin Q1 (AFQ1). acs.org Another biotransformation is the reduction of AFB1 to aflatoxicol. acs.org Phase II metabolism involves the conjugation of these metabolites with molecules like glutathione, making them more water-soluble for excretion.

While these enzymatic steps describe the natural metabolism of common aflatoxins, this compound is not a known product of these in vivo biotransformation pathways. Its significance lies in synthetic chemistry, where it can be chemically transformed into Aflatoxin B2. acs.orgchembk.com

Table 1: Key Enzymes in the Aflatoxin Biosynthetic Pathway

| Enzyme/Protein | Gene | Function |

| Fatty Acid Synthase α | aflA (fas-2) | Part of the fatty acid synthase complex involved in forming the hexanoyl starter unit. nih.gov |

| Fatty Acid Synthase β | aflB (fas-1) | Part of the fatty acid synthase complex involved in forming the hexanoyl starter unit. nih.gov |

| Polyketide Synthase | aflC (pksA) | Catalyzes the formation of the polyketide backbone from the starter and extender units. nih.gov |

| Norsolorinic Acid Reductase | aflD (nor-1) | Reduces the keto group on the side chain of norsolorinic acid. |

| Averantin Dehydrogenase | aflE (avfA) | Converts averantin to averufin. |

| Versicolorin B Synthase | aflG (vbs) | Catalyzes the conversion of versiconal to versicolorin B. |

| O-methyltransferase | aflO (omtA) | Catalyzes the conversion of sterigmatocystin (ST) to O-methylsterigmatocystin (OMST). reviberoammicol.com |

| Ord-1 Monooxygenase | aflQ (ordA) | A P-450 monooxygenase involved in converting OMST to Aflatoxin B1. chembk.com |

Isotopic Labeling and Mechanistic Pathway Delineation

Isotopic labeling studies have been fundamental in elucidating the complex biosynthetic pathway of aflatoxins. By feeding fungi precursors labeled with stable isotopes like ¹³C or radioactive isotopes like ¹⁴C, researchers have been able to trace the incorporation of these atoms into the various intermediates and final aflatoxin molecules. nih.gov

Early experiments using ¹³C-labeled acetate confirmed that the aflatoxin molecule is a polyketide derived from acetate units. These studies helped to establish the sequence of intermediates, as the label could be followed from one compound to the next. For instance, the conversion of norsolorinic acid to subsequent intermediates was confirmed through these feeding experiments.

The use of isotope-labeled aflatoxins has also been crucial for developing sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS) stable isotope dilution assays, for the accurate quantification of aflatoxins in food. While these powerful techniques have been applied extensively to study naturally occurring aflatoxins like B1, B2, G1, and G2, they have not identified this compound as a natural metabolite. Its identity and structure have been confirmed through modern analytical techniques in the context of its chemical synthesis, including single-crystal X-ray crystallographic analysis. acs.org

Sophisticated Analytical Techniques for Aflatoxin Characterization and Detection

High-Resolution Chromatographic Separation Methodologies

High-resolution chromatographic techniques are fundamental for separating complex mixtures of mycotoxins. These methods provide the necessary resolving power to distinguish between structurally similar aflatoxin analogues.

Multi-dimensional liquid chromatography (MDLC) enhances separation capacity by utilizing two or more independent separation modes. taylorfrancis.com This technique is particularly advantageous for analyzing complex matrices where co-elution of compounds can interfere with accurate quantification. taylorfrancis.com In the context of aflatoxin analysis, a typical MDLC setup might involve a primary separation based on one set of column and mobile phase conditions, followed by the transfer of specific fractions (heart-cutting) to a second column with different properties for further separation. uliege.be This approach significantly increases peak capacity and selectivity.

Recent developments in MDLC, often referred to as two-dimensional liquid chromatography (2D-LC), have demonstrated improved accuracy for the analysis of aflatoxin B1 in food products. uliege.be While specific applications detailing the separation of (-)-Dihydroaflatoxin D2 using MDLC are not extensively documented in readily available literature, the principles of this technique are well-suited for resolving it from other aflatoxin metabolites and matrix components. The complexity of datasets generated by MDLC necessitates advanced data analysis tools to effectively process and interpret the results. taylorfrancis.com

Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement over conventional high-performance liquid chromatography (HPLC). phenomenex.com By employing columns packed with sub-2 µm particles and operating at higher pressures, UHPLC achieves faster analysis times, superior resolution, and increased sensitivity. phenomenex.comchromatographyonline.com These characteristics make it an ideal platform for the rapid and efficient separation of aflatoxins. phenomenex.comchromatographyonline.com

The enhanced resolving power of UHPLC is particularly beneficial for separating complex mixtures of mycotoxins, including various aflatoxin derivatives. chromatographyonline.comchromatographyonline.com The increased sensitivity of UHPLC allows for the detection of trace levels of contaminants, which is crucial for enforcing regulatory limits. phenomenex.com While specific UHPLC methods for this compound are not extensively detailed, the total synthesis of this compound has been reported, and its analysis would logically employ such high-resolution techniques. researchgate.netnih.gov The application of UHPLC is widespread in food safety, environmental analysis, and pharmaceutical research, underscoring its versatility and power. phenomenex.comoatext.com

Table 1: Comparison of HPLC and UHPLC

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Particle Size | 3–5 µm | < 2 µm |

| Operating Pressure | Up to 6000 psi | Up to 15,000 psi |

| Resolution | Standard | High |

| Analysis Time | Longer | Faster |

| Sensitivity | Good | Excellent |

This table provides a general comparison of the key features of HPLC and UHPLC systems.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of chemical compounds. When coupled with chromatographic separation, it provides a powerful means of identifying and characterizing molecules in complex mixtures. nih.gov

Mass spectrometry (MS) has become a cornerstone for the structural analysis of proteins and other biomolecules. nih.govuni-halle.debioms.se In the analysis of small molecules like aflatoxins, MS provides precise molecular weight information, which is a critical first step in identification. Tandem mass spectrometry (MS/MS) takes this a step further by fragmenting a selected ion and analyzing the resulting fragment ions. wikipedia.org This fragmentation pattern provides detailed structural information, acting as a molecular fingerprint that can be used to confirm the identity of a compound. wikipedia.org

For aflatoxin analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique. nih.govnih.gov This method combines the separation power of LC with the high specificity and sensitivity of MS/MS, allowing for the confident identification and quantification of aflatoxins even at very low concentrations. nih.govthermofisher.com While direct MS/MS studies specifically on this compound are not prominently published, the general methodology is routinely applied to related aflatoxins and would be the standard approach for its structural confirmation. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule is essential for understanding its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the definitive methods for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. nih.gov For determining the absolute configuration of chiral compounds, specific NMR techniques are employed, often involving the use of chiral derivatizing agents. nih.govhebmu.edu.cn The Mosher's method, for example, uses α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters with the chiral alcohol, leading to discernible differences in the NMR spectrum that allow for the assignment of the absolute configuration. researchgate.net

Table 2: Techniques for Absolute Configuration Determination

| Technique | Principle | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. Chiral derivatizing agents create diastereomers with distinct NMR signals. nih.gov | Relative and absolute stereochemistry of chiral centers. hebmu.edu.cnresearchgate.net |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. wikipedia.org | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute configuration. protoxrd.comtcd.ie |

This table summarizes the principles and outcomes of NMR and X-ray crystallography for determining the absolute configuration of chiral molecules.

Development of Robust and Sensitive Quantification Methods

The development of reliable and sensitive methods for the quantification of aflatoxins is paramount for regulatory compliance and public health protection.

Robust and sensitive quantification of aflatoxins is typically achieved using HPLC or UHPLC coupled with fluorescence detection (FLD) or mass spectrometry. mdpi.com Fluorescence detection is highly sensitive for certain aflatoxins, particularly after post-column derivatization. nih.gov LC-MS/MS methods offer high selectivity and sensitivity and are considered the gold standard for confirmation and quantification. nih.govnih.gov

Method validation is a critical aspect of developing quantification methods, ensuring accuracy, precision, and reliability. mdpi.com This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. nih.gov For instance, a validated HPLC-FLD method for the analysis of aflatoxins in fungal cultures reported LOQs ranging from 0.025 to 2.5 ng/mL. mdpi.com While specific quantification data for this compound is not widely published, the established methods for other aflatoxins provide a strong foundation for its analysis.

Mechanistic Studies of Aflatoxin Degradation and Bioremediation

Chemical and Physical Degradation Processes

Chemical and physical methods are foundational to understanding the stability and transformation of aflatoxins. These processes often involve the alteration of the aflatoxin molecule's core structure, potentially leading to detoxification.

Hydrolytic Cleavage MechanismsHydrolysis can be a key mechanism in the degradation of aflatoxins, particularly targeting the lactone ring present in many of these compounds. The opening of this ring is generally considered a critical step in reducing the molecule's toxicity.

Acid and Alkaline Hydrolysis: Treatment with acids or alkalis can catalyze the hydrolysis of the lactone ring. For instance, alkaline conditions have been shown to open the lactone ring in aflatoxins, forming a less toxic carboxylate and phenolate (B1203915) structure. While not specifically documented for (-)-Dihydroaflatoxin D2, this general reaction is a cornerstone of chemical detoxification strategies for other aflatoxins.

Oxidative and Photolytic Transformation PathwaysOxidation and exposure to light can induce significant structural changes in aflatoxins, leading to a variety of transformation products.

Oxidative Degradation: Strong oxidizing agents can attack the furan (B31954) ring system of aflatoxins. For other aflatoxins, this has been shown to disrupt the conjugated system, which is crucial for their toxic and carcinogenic properties. The specific oxidative byproducts of this compound have not been characterized in detail.

Photolytic Degradation: Ultraviolet (UV) irradiation is a known method for degrading aflatoxins. The energy from UV light can excite electrons within the aflatoxin molecule, leading to bond cleavage and rearrangement. The efficacy of photolysis depends on the wavelength of light and the solvent or matrix in which the aflatoxin is present. Specific photolytic pathways for this compound remain to be elucidated.

Biological Degradation by Microorganisms and Enzymes

Bioremediation, using microorganisms and their enzymes, is a promising area for the detoxification of mycotoxins due to its specificity and environmentally friendly nature.

A wide range of microorganisms, including bacteria, fungi, and yeasts, have been identified for their ability to degrade various aflatoxins. These organisms produce enzymes that can transform the parent aflatoxin into less toxic metabolites. While numerous studies have focused on the biodegradation of Aflatoxin B1, specific research identifying microorganisms or enzymes that act on this compound is not currently available. It is plausible that some of the known aflatoxin-degrading enzymes could also metabolize this compound, but this requires experimental verification.

Table 1: Examples of Microorganisms with Aflatoxin-Degrading Capabilities (General)

| Microorganism Type | Species Examples |

|---|---|

| Bacteria | Bacillus subtilis, Pseudomonas aeruginosa, Rhodococcus erythropolis |

| Fungi | Aspergillus niger, Trichoderma spp., Pleurotus ostreatus |

| Yeasts | Saccharomyces cerevisiae |

Note: This table lists microorganisms known to degrade common aflatoxins; their activity against this compound has not been specifically reported.

Environmental Persistence and Dissipation Kinetics

The environmental fate of a chemical compound is determined by its persistence and how it dissipates in various environmental compartments such as soil and water.

The persistence of aflatoxins in the environment is a significant concern due to their potential to contaminate food chains. Factors influencing their persistence include soil type, moisture content, temperature, and microbial activity. The dissipation kinetics of a compound describe the rate at which it breaks down over time. For many organic compounds, this follows first-order kinetics, characterized by a half-life. To date, there are no specific studies that have determined the environmental persistence or dissipation kinetics of this compound. Such data would be crucial for assessing its environmental risk.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Aflatoxin B1 |

| Bacillus subtilis |

| Pseudomonas aeruginosa |

| Rhodococcus erythropolis |

| Aspergillus niger |

| Trichoderma spp. |

| Pleurotus ostreatus |

Molecular Mechanism of Action and in Vitro Biochemical Investigations

Structure-Activity Relationship (SAR) Studies of Aflatoxin Analogues

Extensive searches for terms such as "(-)-Dihydroaflatoxin D2 molecular targets," "this compound computational modeling," "this compound cellular pathway modulation," "this compound enzyme regulation," and "structure-activity relationship of this compound" did not yield any relevant scientific studies. The available information is predominantly focused on the chemical synthesis of this compound, rather than its biological or biochemical activities. Therefore, the requested article cannot be produced based on the currently accessible information.

Emerging Research Avenues and Future Directions in Dihydroaflatoxin D2 Chemistry

Innovations in Stereocontrolled Synthesis

The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is crucial in determining its biological activity. The total synthesis of complex natural products like (-)-Dihydroaflatoxin D2 with specific stereochemistry presents a significant challenge to organic chemists. While the total synthesis of racemic aflatoxin B1 was first reported in 1967, and the enantioselective total synthesis of (+)-Aflatoxin B1 and B2a was achieved in 2003, the stereocontrolled synthesis of many aflatoxin derivatives, including this compound, continues to be an active area of research. wikipedia.orgnih.govacs.org

Recent advancements in synthetic organic chemistry offer promising strategies for the stereocontrolled synthesis of this compound. These innovations often focus on the development of new catalytic methods and the strategic application of known reactions to achieve high levels of enantioselectivity and diastereoselectivity.

One of the key challenges in the synthesis of aflatoxin-related compounds is the construction of the chiral centers within the fused furan (B31954) ring system. nih.gov Modern synthetic approaches are increasingly employing asymmetric catalysis to address this challenge. For instance, enantioselective formal synthesis of related compounds like (−)-Aflatoxin B2 has been achieved using palladium-catalyzed carboetherification of 2,3-dihydrofuran. acs.org This method forges the complex tricyclic core of the molecule with high enantiomeric excess (99% ee). acs.org Such strategies could potentially be adapted for the synthesis of this compound, providing a route to optically pure material for further study.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of complex molecules. The use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions is a central theme in modern organic synthesis. nih.gov For example, the enantioselective Friedel–Crafts alkylation has been successfully employed in the asymmetric total synthesis of (+)-aflatoxin B2. nih.gov The continued development of novel organocatalysts and their application to the synthesis of the core structures of aflatoxins will undoubtedly pave the way for efficient and highly stereoselective syntheses of this compound.

The table below summarizes some of the key synthetic strategies that have been applied to related aflatoxins and hold potential for the stereocontrolled synthesis of this compound.

| Synthetic Strategy | Key Reaction | Application to Related Aflatoxins | Potential for this compound Synthesis |

| Palladium-Catalyzed Cyclization | Enantioselective carboetherification | Formal synthesis of (−)-Aflatoxin B2 acs.org | Construction of the chiral tetrahydrobenzofuran core. |

| Organocatalysis | Enantioselective Friedel–Crafts alkylation | Asymmetric total synthesis of (+)-Aflatoxin B2 nih.gov | Stereoselective introduction of key substituents. |

| [2+3] Cycloaddition | CBS catalyst-mediated cycloaddition | Enantioselective synthesis of Aflatoxin B2 wikipedia.org | Formation of the dihydrofuran ring system. |

| Radical Cyclization | Tin-mediated radical cyclization | Formal total synthesis of (±)-Aflatoxin B1 nih.gov | Construction of the fused ring system. |

Advanced Omics Approaches for Biosynthetic Pathway Discovery

Understanding the biosynthetic pathway of this compound is fundamental to developing strategies for controlling its formation in food and feed. Aflatoxin biosynthesis is a complex process involving numerous enzymatic steps and is regulated by a cluster of genes. nih.govreviberoammicol.com Advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, are providing unprecedented insights into the molecular machinery responsible for the production of these mycotoxins. mdpi.comusda.govnih.gov

Genomics and Transcriptomics: The genomes of several aflatoxin-producing fungi, such as Aspergillus flavus, have been sequenced, revealing a conserved gene cluster responsible for aflatoxin biosynthesis. usda.govnih.govmdpi.com This cluster contains the genes encoding the enzymes required for the conversion of primary metabolites into the complex aflatoxin scaffold. nih.govreviberoammicol.com Genomic and transcriptomic analyses allow researchers to identify and characterize these genes, providing a blueprint for the biosynthetic pathway. usda.govresearchgate.net For instance, studies have identified a P-450 monooxygenase gene, ord-1 (also known as aflQ), which is involved in the conversion of O-methylsterigmatocystin (OMST) to aflatoxin B1 and G1, and dihydro-O-methylsterigmatocystin (DHOMST) to aflatoxin B2 and G2. nih.gov By applying these techniques, it is possible to identify candidate genes that may be involved in the specific conversion steps leading to this compound. Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, can reveal how the expression of these biosynthetic genes is regulated under different environmental conditions, providing clues about the factors that trigger the production of specific aflatoxin derivatives. nih.govresearchgate.net

Proteomics and Metabolomics: Proteomics, the large-scale study of proteins, complements genomic and transcriptomic data by providing a direct measure of the enzymes present in the cell at a given time. nih.govfrontiersin.org Quantitative proteomic analyses of high- and low-aflatoxin-producing strains of Aspergillus flavus have identified differentially expressed proteins that are associated with aflatoxin production. nih.govfrontiersin.orgtandfonline.com These studies can help to pinpoint the specific enzymes involved in the later, more specialized steps of the biosynthetic pathway that may lead to the formation of this compound.

Metabolomics, the comprehensive analysis of all metabolites in a biological sample, provides a snapshot of the chemical processes occurring within the cell. usda.govnih.gov By comparing the metabolite profiles of fungal strains under different conditions or between strains with different genetic backgrounds, researchers can identify novel intermediates in the aflatoxin biosynthetic pathway. nih.gov The integration of metabolomic data with genomic and transcriptomic information is a powerful approach for elucidating the complete biosynthetic pathway of this compound. mdpi.comresearchgate.netnih.govrsc.org

The following table highlights the application of various omics approaches to the study of aflatoxin biosynthesis.

| Omics Approach | Key Information Provided | Relevance to this compound |

| Genomics | Identification of biosynthetic gene clusters and individual genes. usda.govnih.govresearchgate.net | Pinpointing candidate genes responsible for the specific enzymatic conversions leading to this compound. |

| Transcriptomics | Understanding gene expression patterns under different conditions. nih.govresearchgate.net | Revealing the regulatory networks that control the production of this compound. |

| Proteomics | Quantification of enzyme levels. nih.govfrontiersin.orgtandfonline.com | Identifying the specific enzymes directly involved in the synthesis of this compound. |

| Metabolomics | Identification of biosynthetic intermediates and final products. usda.govnih.gov | Tracing the metabolic flow and identifying the direct precursors of this compound. |

Computational Chemistry and Theoretical Mechanistic Studies

Computational chemistry provides a powerful lens through which to investigate the structure, reactivity, and properties of molecules like this compound at the atomic level. nih.gov Theoretical methods, such as Density Functional Theory (DFT), can be used to model the electronic structure and predict the behavior of these complex molecules, offering insights that are often difficult to obtain through experimental means alone. medwinpublishers.commedwinpublishers.comresearchgate.net

DFT calculations have been extensively used to study the properties of related aflatoxins, such as aflatoxin B1, B2, G1, and G2. medwinpublishers.commedwinpublishers.comresearchgate.net These studies have provided valuable information on their geometric parameters, thermodynamic stability, and electronic properties. medwinpublishers.comresearchgate.net For example, computational studies have revealed that aflatoxin B1, a potent carcinogen, is less stable than other aflatoxins, which may contribute to its high reactivity. medwinpublishers.com Similar computational approaches can be applied to this compound to understand its intrinsic properties and how they relate to its potential biological activity.

Furthermore, computational methods can be employed to elucidate the mechanisms of the enzymatic reactions involved in the aflatoxin biosynthetic pathway. researchgate.net By modeling the interaction of substrates with the active sites of enzymes, researchers can gain a detailed understanding of the catalytic process. For instance, DFT studies have been used to investigate the reduction of aflatoxin B1 to aflatoxicol, providing clues to its toxicity. researchgate.net This type of theoretical mechanistic study could be instrumental in identifying the specific enzymes and reaction pathways responsible for the formation of this compound from its precursors.

The table below outlines the types of insights that can be gained from computational studies of this compound.

| Computational Method | Type of Information | Potential Application to this compound |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, thermodynamic stability. medwinpublishers.commedwinpublishers.comresearchgate.net | Predicting the reactivity and potential metabolic fate of this compound. |

| Molecular Docking | Binding of small molecules to proteins. nih.gov | Identifying potential enzyme active sites involved in the biosynthesis of this compound. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior of molecules over time. nih.gov | Understanding the conformational flexibility of this compound and its interactions with biological macromolecules. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions. | Elucidating the detailed mechanism of the final steps in the biosynthesis of this compound. |

Development of Novel Analytical Platforms

The accurate and sensitive detection of aflatoxins in food and agricultural commodities is crucial for ensuring public health. While traditional analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are well-established for aflatoxin analysis, there is a continuous drive to develop novel analytical platforms that are faster, more portable, and easier to use. mdpi.comresearchgate.netresearchgate.netlcms.czfrontiersin.orgnih.gov

Recent advances in analytical science have led to the development of a variety of innovative sensor platforms for the detection of mycotoxins. nih.gov These platforms often utilize biological recognition elements, such as antibodies or aptamers, to achieve high specificity for the target analyte.

Immunosensors: Immunosensors are based on the highly specific binding between an antibody and its antigen. These sensors can be configured in various formats, including electrochemical, optical, and piezoelectric platforms. mdpi.com The development of high-affinity monoclonal antibodies specific for this compound would be a critical step in the creation of reliable immunosensors for its detection.

Aptamer-Based Biosensors (Aptasensors): Aptamers are single-stranded DNA or RNA molecules that can be selected in vitro to bind to a specific target with high affinity and specificity. mdpi.com Aptasensors offer several advantages over immunosensors, including higher stability, lower cost of production, and ease of chemical modification. uliege.be Electrochemical aptasensors, in particular, have shown great promise for the sensitive detection of aflatoxins. mdpi.comrsc.org The development of an aptamer that specifically recognizes this compound would enable the creation of a new generation of rapid and sensitive detection methods. nih.gov

The table below compares different analytical platforms for the detection of aflatoxins and their potential for the analysis of this compound.

| Analytical Platform | Principle of Detection | Advantages | Application to this compound |

| HPLC with Fluorescence Detection | Separation followed by fluorescence measurement. lcms.cz | High sensitivity and quantitation. | Requires derivatization for some aflatoxins. |

| LC-MS/MS | Separation coupled with mass spectrometric detection. mdpi.comresearchgate.net | High specificity and sensitivity, capable of multi-analyte detection. | Gold standard for confirmation and quantification. |

| Immunosensors | Antibody-antigen binding. mdpi.com | High specificity, potential for rapid testing. | Requires development of specific antibodies. |

| Aptasensors | Aptamer-target binding. mdpi.comuliege.bersc.orgnih.gov | High specificity and affinity, stability, low cost. | Requires selection of a specific aptamer. |

常见问题

Q. How is (-)-Dihydroaflatoxin D2 synthesized in laboratory settings, and what are the key methodological considerations for optimizing yield and purity?

- Methodological Answer : Synthesis typically involves transition metal-catalyzed approaches for constructing the dihydrobenzofuran nucleus. Key steps include regioselective hydroxylation and stereochemical control during cyclization. Optimization requires monitoring reaction conditions (e.g., temperature, solvent polarity) and using high-performance liquid chromatography (HPLC) for purity validation . For reproducibility, follow standardized protocols from peer-reviewed studies, ensuring characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. What analytical methods are most effective for structural characterization of this compound?

- Methodological Answer : X-ray crystallography provides definitive structural elucidation of the dihydrobenzofuran core and stereochemical configuration. Complementary techniques include H/C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-validate results with computational modeling (e.g., density functional theory) to resolve ambiguities in chiral centers .

Q. How can researchers detect and quantify this compound in complex biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to enhance sensitivity and specificity. Sample preparation should include solid-phase extraction (SPE) to remove interfering compounds. Validate the method against certified reference materials and adhere to limits of detection (LOD) and quantification (LOQ) established in mycotoxin analysis protocols .

Advanced Research Questions

Q. What are the biosynthetic pathways of this compound in fungal species, and how do environmental factors influence its production?

- Methodological Answer : Biosynthesis involves polyketide synthase (PKS) and cytochrome P450 monooxygenase enzymes. To study pathway regulation, employ gene knockout models in Aspergillus species and analyze metabolite profiles via LC-MS. Environmental factors (e.g., pH, temperature) can be tested in controlled fermentation studies, with qPCR used to monitor gene expression .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across different cell lines?

- Methodological Answer : Conduct comparative cytotoxicity assays using standardized cell lines (e.g., HepG2, Caco-2) under identical culture conditions. Control for variables such as metabolic activation (e.g., S9 liver fractions) and exposure duration. Apply statistical meta-analysis to identify confounding factors (e.g., cell viability assay type) and validate findings with transcriptomic profiling .

Q. What computational approaches are used to predict the interaction of this compound with DNA or cellular receptors?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can model interactions with DNA adducts or aryl hydrocarbon receptors (AhR). Validate predictions using surface plasmon resonance (SPR) for binding affinity measurements and in vitro mutagenicity assays (e.g., Ames test) .

Q. How does the stereochemistry of this compound influence its toxicity compared to other aflatoxin analogs?

- Methodological Answer : Compare enantiomeric pairs (e.g., this compound vs. its (+) counterpart) in cytotoxicity assays. Use chiral chromatography to isolate enantiomers and assess their bioactivity. Structural-activity relationship (SAR) studies can identify critical stereochemical features impacting toxicity .

Q. What experimental strategies mitigate challenges in reproducing this compound bioactivity studies?

- Methodological Answer : Standardize cell culture conditions, toxin purification protocols, and endpoint assays (e.g., IC measurements). Publish detailed supplementary materials, including raw data and statistical codes, to enhance reproducibility. Cross-validate findings with independent laboratories .

Q. How do structural modifications of this compound affect its bioactivity and metabolic stability?

- Methodological Answer : Synthesize derivatives via targeted hydroxylation or methylation and evaluate their stability in microsomal assays (e.g., human liver microsomes). Use ultra-performance liquid chromatography (UPLC) to track metabolite formation and correlate structural changes with pharmacokinetic parameters .

Q. What are the synergistic effects of this compound with other mycotoxins in contaminant models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。